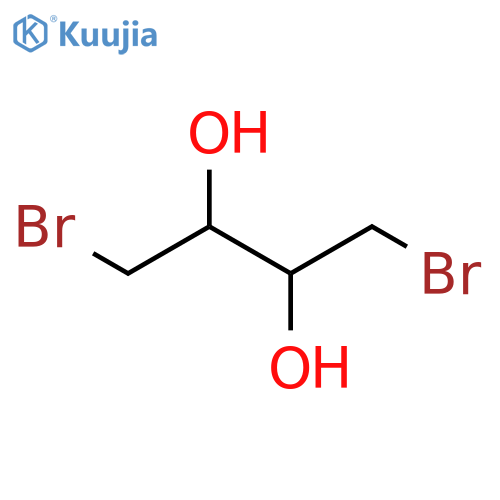Cas no 299-70-7 (1,4-Dibromo-2,3-butandiol)

1,4-Dibromo-2,3-butandiol structure
商品名:1,4-Dibromo-2,3-butandiol
1,4-Dibromo-2,3-butandiol 化学的及び物理的性質
名前と識別子
-
- 2,3-Butanediol,1,4-dibromo-, (2R,3R)-rel-
- 1,4-DIBROMO-2,3-BUTANDIOL
- (+-)-1,4-dibromo-2,3-butanediol
- 1,4-dibromo-DL-1,4-dideoxy-threitol
- DL-1,3-dibromo-2,3-butanediol
- DL-1,4-DIBROMO-2,3-BUTANEDIOL
- Niedrigschmelzendes 1.4-Dibrom-butandiol-(2.3)
- racem. 1,4-dibromo-butane-2,3-diol
- racem.-1,4-Dibrom-butan-2,3-diol
- threo-1,4-dibromo-2,3-butanediol
- 299-70-7
- (2s,3s)-1,4-dibromobutane-2,3-diol
- 2,3-Butanediol, 1,4-dibromo-, (theta,theta)-(+/-)-
- (+,-)-1,4-Dibromo-2,3-dihydroxybutane
- NSC 75721
- (2S, 3S)-1, 4-dibromobutane-2, 3-diol
- 1,4-Dibromo-2,3-butanediol, 95%
- Rel-(2R,3R)-1,4-dibromobutane-2,3-diol
- (D,L)-1,4-Dibromo-2,3-butanediol
- XOWDQAHYPSENAC-QWWZWVQMSA-N
- 1,4-Dibromo-2,3-butandiol
-
- インチ: InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
- InChIKey: XOWDQAHYPSENAC-UHFFFAOYSA-N
- ほほえんだ: BrCC(C(CBr)O)O
計算された属性
- せいみつぶんしりょう: 247.88706g/mol
- どういたいしつりょう: 245.88910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 52
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: ベージュ結晶固体
- 密度みつど: 1.8897 (rough estimate)
- ゆうかいてん: 82-84 °C(lit.)
- 屈折率: 1.5230 (estimate)
- ようかいせい: 未確定
1,4-Dibromo-2,3-butandiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D270695-250mg |
1,4-Dibromo-2,3-butandiol |
299-70-7 | 250mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D270695-500mg |
1,4-Dibromo-2,3-butandiol |
299-70-7 | 500mg |
$ 105.00 | 2022-06-05 |
1,4-Dibromo-2,3-butandiol 関連文献
-
1. 61. Dithiols. Part III. Derivatives of polyhydric alcoholsR. M. Evans,J. B. Fraser,L. N. Owen J. Chem. Soc. 1949 248
-
2. 59. The dichlorobutanediols. Part IIL. N. Owen J. Chem. Soc. 1949 241
-
3. 59. The dichlorobutanediols. Part IIL. N. Owen J. Chem. Soc. 1949 241
-
4. 547. Some reactions of 1 : 2–3 : 4-diepoxybutaneW. F. Beech J. Chem. Soc. 1951 2483
299-70-7 (1,4-Dibromo-2,3-butandiol) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
